2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
Description
This compound features a 2-methoxybenzenesulfonamide core linked via a rigid but-2-yn-1-yl chain to a 1,2,3,4-tetrahydroisoquinoline moiety. The tetrahydroisoquinoline moiety, a common scaffold in alkaloids and kinase inhibitors, may confer additional target specificity or modulate pharmacokinetic properties .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-19-10-4-5-11-20(19)26(23,24)21-13-6-7-14-22-15-12-17-8-2-3-9-18(17)16-22/h2-5,8-11,21H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCCBHODYOKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, or other cyclization reactions involving appropriate precursors.
Introduction of the But-2-yn-1-yl Group: The but-2-yn-1-yl group can be introduced through alkylation reactions using appropriate alkylating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the production of cytokines and other inflammatory mediators, leading to its anti-inflammatory and immunomodulatory effects . The exact molecular targets and pathways involved may include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Differences
The following table highlights structural and functional distinctions between the target compound and analogues:
Structural and Functional Analysis
- Linker Rigidity : Both the target compound and the cholinesterase inhibitor in employ a but-2-yn-1-yl linker, which restricts rotational freedom compared to flexible ethylene or alkyl chains. This rigidity may enhance target binding but reduce solubility .
- Pharmacophore Differences : The target compound’s sulfonamide group contrasts with the quaternary ammonium and dihydroisoxazole groups in ’s analogue. Sulfonamides typically exhibit higher acidity (pKa ~10), favoring interactions with basic residues in enzyme active sites, whereas quaternary ammonium groups may enhance membrane permeability or cholinesterase affinity .
- Heterocyclic Moieties: The tetrahydroisoquinoline in the target compound is smaller and less planar than the tetrahydroacridine in ’s analogue. Acridines often intercalate into DNA or inhibit topoisomerases, whereas tetrahydroisoquinolines are associated with kinase or neurotransmitter receptor modulation.
Research Findings and Hypotheses
- Selectivity: The tetrahydroisoquinoline moiety could confer selectivity toward kinases (e.g., Src family) over carbonic anhydrase isoforms, distinguishing it from classical sulfonamide drugs.
Biological Activity
Introduction
2-Methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with a methoxy substituent and a tetrahydroisoquinoline moiety linked via a butynyl chain. Its molecular formula is with a molecular weight of approximately 402.52 g/mol. This unique structure may confer diverse biological activities.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Several studies have indicated that compounds similar to 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-y]benzene sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| 4-Amino-N-(4-chlorophenyl)-benzenesulfonamide | Antibacterial | |
| 5-Chloro-N-(4-methylphenyl)-benzenesulfonamide | Antifungal |
These findings suggest that the target compound may also possess similar antimicrobial capabilities.
Cardiovascular Effects
Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters. A study utilizing isolated rat heart models evaluated the effects of various compounds on perfusion pressure and coronary resistance:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzene Sulfonamide | 0.001 | Decreased |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
The results indicated that these compounds could modulate cardiovascular functions through interactions with calcium channels .
The mechanism by which 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-y)but-2-y]benzene sulfonamide exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Interaction : Potential interactions with neurotransmitter systems could explain neuroactive properties.
- Calcium Channel Modulation : Effects on perfusion pressure suggest involvement in calcium channel inhibition.
Case Studies and Research Findings
Recent research has provided insights into the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A derivative featuring the tetrahydroisoquinoline scaffold demonstrated significant activity against drug-resistant strains of bacteria .
- Pharmacokinetic Evaluation : Computational models indicated favorable absorption and distribution characteristics for sulfonamide derivatives, suggesting potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
